molecular formula C6H13I B118524 1-Iodohexane CAS No. 638-45-9

1-Iodohexane

Cat. No. B118524
CAS RN: 638-45-9
M. Wt: 212.07 g/mol
InChI Key: ANOOTOPTCJRUPK-UHFFFAOYSA-N
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Description

1-Iodohexane is a chemical compound that is part of the alkyl iodide family. It is typically synthesized through the reaction of terminal alkenes with iodine-containing reagents. The compound has been used in various synthetic applications, including the formation of carbon-carbon bonds and as a precursor for further chemical transformations.

Synthesis Analysis

The synthesis of 1-iodohexane derivatives can be achieved through the free radical addition of chloroiodomethane to terminal alkenes, such as 1-hexene, resulting in compounds like 1-chloro-3-iodoheptane with high yields . Additionally, iodine-induced intramolecular cyclization reactions have been reported to form iodine-substituted benzenes, which can be further functionalized . The use of iodine(V) reagents, such as o-Iodoxybenzoic acid (IBX), has also been shown to be effective in oxidation processes adjacent to carbonyl functionalities, which could potentially be applied to the synthesis or modification of 1-iodohexane derivatives .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 1-iodohexane, they do provide insights into the structures of related iodine-containing compounds. For instance, the crystal and molecular structure of 1,3-dihydro-1-hydroxy-3-oxo-1,2-benziodoxole has been determined, revealing a trigonal bipyramidal geometry around the iodine atom . This information can be extrapolated to hypothesize about the molecular geometry of 1-iodohexane, which likely has a linear arrangement around the iodine due to its single covalent bond to the carbon chain.

Chemical Reactions Analysis

1-Iodohexane can participate in various chemical reactions due to the presence of the iodine atom, which is a good leaving group. For example, it can be used in electrophilic cyclization reactions to form bicyclic structures . The iodine atom in 1-iodohexane can also be involved in single electron transfer (SET) reactions, as demonstrated by the reaction of 1-iodo-2,2-dimethylhexane with lithium aluminum deuteride . Furthermore, iodine-containing compounds can form intermolecular species with a three-electron bond between sulfur and iodine, as shown in studies of 1-iodo-2-(methylthio)ethane .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-iodohexane are not directly discussed in the provided papers. However, the properties of iodine-containing compounds, in general, can be inferred to some extent. For instance, iodobismuthates with one-dimensional BiI4(-) anions have been shown to possess semiconducting properties with direct band gaps, indicating that iodine plays a significant role in the optical properties of these materials . The thermal stability of iodine-containing compounds has also been reported, with some compounds being stable in air up to 120 °C . These properties suggest that 1-iodohexane may also exhibit notable thermal stability and could potentially have applications in materials science.

Scientific Research Applications

Molecule-Based Electronics

1-Iodohexane has been utilized in the field of molecule-based electronics. Specifically, 1-chloro-6-iodohexane was used in the synthesis of bifunctional 1-S(acetyl)-tris(pyrazolyl)alkanes. These compounds were involved in the formation of magnetic studies of Fe(III)4Ni(II)4 complexes, which showed potential in limiting intermolecular interactions and introduced crystallographic disorder, influencing relaxation times. This research is significant for understanding the behavior of molecular electronic components (Li et al., 2006).

Vapor Pressure Measurements

Vapor pressure measurements of 1-iodohexane have been conducted, providing essential data for technological applications. This study, the first to report vapor-pressure measurements for 1-iodohexane in a specified temperature range, is crucial for understanding the physical properties of organic iodides, which can be relevant in various industrial and scientific contexts (Fulem et al., 2010).

Synthesis of Carbon Nanotubes

1-Iodohexane plays a role in the synthesis of carbon nanotubes. 1-Iodohexa-1,3,5-triyne spontaneously polymerizes to form a solid carbonaceous product containing polyyne-like structures and multi-walled carbon nanotubes. This research contributes to the development of new methods for producing carbon nanotubes at low temperatures, a significant advancement in nanotechnology (Hlavatý et al., 2000).

Case II Diffusion Studies

1-Iodohexane has been used in studying the temperature dependence of Case II diffusion in polymers. This research is vital for understanding the diffusion behavior of small molecules in polymers, which has implications in material science, especially in the field of polymer processing and performance (Lasky et al., 1988).

Physical Properties Analysis

Studies on the relative permittivity and kinematic viscosity of 1-iodohexane provide valuable data on its physical properties. These studies are important for the application of 1-iodohexane in various chemical processes and formulations, especially in the field of chemical engineering (Bolotnikov et al., 2004; Bolotnikov & Bolotnikova, 2006).

Reaction Mechanism Exploration

The thermal chemistry of 1-iodohexane on Ni(100) surfaces under ultrahigh vacuum conditions has been explored, helping to understand reaction mechanisms at the molecular level. This study is significant for the development of new chemical syntheses and surface chemistry applications (Tjandra & Zaera, 1999).

Safety And Hazards

1-Iodohexane is a combustible liquid that can cause skin and eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and inhalation of vapor or mist . It should be stored in a well-ventilated place, away from heat, sparks, and flame .

properties

IUPAC Name

1-iodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13I/c1-2-3-4-5-6-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOOTOPTCJRUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13I
Source PubChem
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DSSTOX Substance ID

DTXSID2049341
Record name 1-Iodohexane
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Molecular Weight

212.07 g/mol
Source PubChem
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Product Name

1-Iodohexane

CAS RN

638-45-9, 25495-92-5
Record name 1-Iodohexane
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Record name 1-Iodohexane
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Record name Iodohexane
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Record name 1-IODOHEXANE
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Record name Hexane, 1-iodo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,260
Citations
MF Bolotnikov, YA Neruchev - Journal of Chemical & Engineering …, 2004 - ACS Publications
… The material used in this study, 1-chlorohexane and 1-iodohexane (mole fraction > 0.99) and 1-iodoheptane and 1-chlorononane (mole fraction > 0.98), was supplied by Sigma-Aldrich …
Number of citations: 26 pubs.acs.org
MF Bolotnikov, SS Bolotnikova - Journal of Chemical & …, 2006 - ACS Publications
… The material used in this study, 1-chlorohexane and 1-iodohexane (with a mole fraction purity … % give mole fractions for 1-chlorohexane, 1-iodohexane, and 1-iodoheptane, respectively. …
Number of citations: 10 pubs.acs.org
VV Melent'ev, MF Bolotnikov… - Journal of Chemical & …, 2005 - ACS Publications
… experimental data for 1-iodohexane in the … 1-iodohexane at the saturation line from (293.15 to 373.15) K. To the best of our knowledge, the speed of sound and density of 1-iodohexane …
Number of citations: 12 pubs.acs.org
MF Bolotnikov, YA Neruchev - Journal of Chemical & Engineering …, 2003 - ACS Publications
Speed of sound for the binary mixtures hexane + 1-chlorohexane, hexane + 1-iodohexane, and 1-chlorohexane + 1-iodohexane has been measured as a function of composition and …
Number of citations: 39 pubs.acs.org
MF Bolotnikov, YA Neruchev - Journal of Chemical & Engineering …, 2004 - ACS Publications
… The materials used in this study, 1-chlorohexane, 1-iodohexane and hexane (mol fraction > 0.99), 1-iodoheptane, and 1-chlorononane (mol fraction > 0.98) were supplied from Sigma-…
Number of citations: 19 pubs.acs.org
M Fulem, K Růžička, P Morávek… - Journal of Chemical & …, 2010 - ACS Publications
… Values of Δ l g H m 0 (298.15 K) obtained in this work for 1-iodo-2-methylpropane and 1-iodohexane are in excellent agreement with those determined calorimetrically by Wadsö. (6) …
Number of citations: 34 pubs.acs.org
R Takeuchi, Y Tsuji, M Fujita, T Kondo… - The Journal of Organic …, 1989 - ACS Publications
… Thus, 1-iodohexane is carbonylated to methyl heptanoate in 79% yield in the presence of … Heptanal is formedin 86% yield from 1-iodohexane at 120 C under carbon monoxide (50 kg cm…
Number of citations: 64 pubs.acs.org
S Shin, S Kim, D Shin - Journal of Nanoscience and …, 2011 - ingentaconnect.com
… retained from iodomethane to 1-iodohexane, at around 480–… with iodomethane and 1-iodohexane show photonic band … quaternized with iodomethane and 1-iodohexane shifted to the …
Number of citations: 7 www.ingentaconnect.com
DH Renoult, KJ McCallum, RJ Woods - International Journal for Radiation …, 1969 - Elsevier
… Radiolysis of the 1-iodohexane-urea inclusion compound gives a greater yield of iodine than radiolysis of pure 1-iodohexane. For the inclusion compound, G(I 2 ) is independent of …
Number of citations: 8 www.sciencedirect.com
Y Uno, N Murayama, M Kato, S Tanaka… - Chemical research in …, 2018 - ACS Publications
… For analysis of functional relevance of the GSTT variants, 1-iodohexane and … variant proteins showed significantly lower 1-iodohexane or dibromomethane conjugation activities than …
Number of citations: 8 pubs.acs.org

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